2-cyano-N-octylacetamide

Descripción general

Descripción

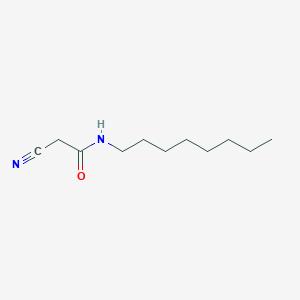

2-cyano-N-octylacetamide is an organic compound with the molecular formula C11H20N2O It is a nitrile derivative containing both a cyano group and an amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-cyano-N-octylacetamide can be synthesized through several methods. One common approach involves the reaction of octylamine with ethyl cyanoacetate. This reaction typically occurs under mild conditions and can be catalyzed by palladium . The reaction proceeds via a radical intermediate, making it suitable for late-stage functionalization .

Another method involves the direct carbonylation of bromoacetonitrile using a palladium catalyst. This method is efficient and convenient, providing high yields of the target compound under mild conditions .

Industrial Production Methods

Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of palladium-catalyzed reactions is particularly advantageous due to the high efficiency and scalability of these processes .

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-octylacetamide undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block:

2-Cyano-N-octylacetamide serves as a crucial building block in the synthesis of heterocyclic compounds. Its structural features enable it to participate in various chemical reactions, including:

- Condensation Reactions: It reacts with aldehydes and ketones to form heterocycles.

- Substitution Reactions: The cyano group facilitates nucleophilic substitutions.

- Cyclization Reactions: It can form pyrrole and pyrazole derivatives.

Key Reactions and Products:

| Reaction Type | Example Products |

|---|---|

| Condensation | Heterocycles like pyridine |

| Substitution | Various substituted derivatives |

| Cyclization | Pyrrole, pyrazole derivatives |

Biological Studies

Antimicrobial and Anticancer Properties:

Research indicates that derivatives of this compound exhibit notable biological activities. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents. Moreover, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as lead compounds in anticancer drug development.

Case Study: Anticancer Activity

A study highlighted the efficacy of a derivative of this compound in inducing apoptosis in cancer cells. This suggests that modifications to the compound can enhance its therapeutic potential against specific cancer types.

Material Science

Development of New Materials:

In material science, this compound is utilized for developing specialty polymers and resins. Its chemical properties allow for the modification of polymer characteristics, enhancing their performance in various applications.

Applications in Material Science:

- Development of specialty polymers with tailored properties.

- Creation of resins exhibiting specific thermal and mechanical characteristics.

Synthesis and Characterization

Recent studies have focused on synthesizing novel derivatives of this compound. For example, research published in the Chemical & Pharmaceutical Bulletin explored new compounds derived from this acetamide, demonstrating their effectiveness against specific cancer cell lines.

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and efficacy of this compound derivatives. These studies help understand how these compounds behave in biological systems and their potential therapeutic applications.

Interaction with Biological Targets

Ongoing research investigates how this compound interacts with various biological targets. Studies indicate that these compounds can inhibit specific enzymes involved in cancer progression, providing a rationale for their development as targeted therapies.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-octylacetamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-cyano-N-octylacetamide can be compared with other nitrile and amide derivatives:

2-cyano-N-acetamide: Similar structure but lacks the octyl group, making it less hydrophobic.

2-cyanoacetate: Contains an ester group instead of an amide group, leading to different reactivity and applications.

Octylamine: Lacks the cyano and amide groups, making it less versatile in chemical reactions.

The presence of both the cyano and octyl groups in this compound makes it unique and versatile for various applications in chemistry and industry.

Actividad Biológica

2-Cyano-N-octylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a cyano group and an octyl chain, which may contribute to its interaction with various biological targets. The following sections will detail its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C₁₁H₁₃N₃O

- Molecular Weight : 219.24 g/mol

- Structure : The compound consists of an acetamide backbone with a cyano group at the 2-position and an octyl substituent at the nitrogen atom.

This compound's biological activity is primarily linked to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Recent studies suggest that compounds with similar structures can act as inhibitors of key proteins involved in cancer progression and inflammation.

In Vitro Studies

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in studies involving non-small cell lung cancer (NSCLC) models, derivatives of this compound demonstrated significant antiproliferative effects, potentially through the inhibition of the MIF (Macrophage Migration Inhibitory Factor) tautomerase activity, which is crucial for tumor growth and metastasis .

- Apoptosis Induction : The compound has also been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival, particularly through the inhibition of TAK1 (transforming growth factor beta-activated kinase 1) . This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

In a study exploring the efficacy of various MIF inhibitors, this compound was tested alongside other structural analogs. The results indicated that this compound exhibited notable inhibition of MIF-mediated pathways, leading to reduced tumor growth in xenograft models. The study highlighted its potential as a therapeutic agent against NSCLC due to its ability to target multiple pathways involved in cancer progression .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. The compound was evaluated in models of acute inflammation, revealing a reduction in pro-inflammatory cytokines. This suggests that it may have applications beyond oncology, potentially serving as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-cyano-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-10-13-11(14)8-9-12/h2-8,10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXZSEPGWGOYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367945 | |

| Record name | 2-cyano-N-octyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-22-1 | |

| Record name | 2-Cyano-N-octylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-octyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.